2-Ethyl-2-[[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]methyl]butanoic acid
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Overview
Description
2-Ethyl-2-[[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]methyl]butanoic acid is a complex organic compound that features a unique structure combining an indole moiety with a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-[[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]methyl]butanoic acid typically involves multiple steps. One common approach is the condensation of 2-methyl-1,3-dioxoisoindole-5-carboxylic acid with an appropriate amine, followed by alkylation with 2-ethylbutanoic acid. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-[[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]methyl]butanoic acid can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Ethyl-2-[[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]methyl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-[[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]methyl]butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-methyl-1,3-dioxolane: Shares a similar structural motif but lacks the indole moiety.
Butanoic acid, 2-methyl-, methyl ester: Another related compound with a simpler structure.
Uniqueness
What sets 2-Ethyl-2-[[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]methyl]butanoic acid apart is its combination of an indole moiety with a butanoic acid backbone, providing unique chemical and biological properties
Properties
IUPAC Name |
2-ethyl-2-[[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]methyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-4-17(5-2,16(23)24)9-18-13(20)10-6-7-11-12(8-10)15(22)19(3)14(11)21/h6-8H,4-5,9H2,1-3H3,(H,18,20)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHFGJYCWHOSAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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